3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1798677-60-7
VCID: VC4523638
InChI: InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3
SMILES: CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.39

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

CAS No.: 1798677-60-7

Cat. No.: VC4523638

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.39

* For research use only. Not for human or veterinary use.

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione - 1798677-60-7

Specification

CAS No. 1798677-60-7
Molecular Formula C16H18N2O3S
Molecular Weight 318.39
IUPAC Name 3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3
Standard InChI Key PTZCUXRTEGCOEW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O

Introduction

Structural Analysis and Nomenclature

Core Framework

The molecule’s backbone consists of a thiazolidine-2,4-dione ring, a five-membered heterocycle containing sulfur and two carbonyl groups at positions 2 and 4 . Attached to this core is an azetidin-3-yl group (a four-membered nitrogen-containing ring) further functionalized with a 3-(o-tolyl)propanoyl substituent. The o-tolyl group refers to an ortho-methyl-substituted phenyl ring, introducing steric and electronic effects that influence reactivity .

Stereochemical Considerations

The azetidine ring introduces a constrained geometry due to its small ring size, potentially affecting the compound’s conformational flexibility. Molecular modeling of analogous structures, such as 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione, reveals puckered ring conformations that may stabilize specific binding interactions .

Synthetic Pathways

Thiazolidine-2,4-dione Synthesis

The thiazolidine-2,4-dione core is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids. For example, refluxing monochloroacetic acid with thiourea in aqueous medium yields thiazolidine-2,4-dione with 78% efficiency .

Azetidine Functionalization

Introducing the azetidine moiety requires N-alkylation or acylation strategies. A reported method involves coupling azetidin-3-amine with propanoyl chlorides under Schotten-Baumann conditions. For instance, 3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione derivatives are synthesized via nucleophilic substitution reactions .

o-Tolylpropanoyl Incorporation

The o-tolylpropanoyl group is introduced through Friedel-Crafts acylation or Suzuki-Miyaura coupling. A literature procedure for analogous benzothiazoles uses catalytic Ru/Si zeolite under solvent-free conditions at 90°C to achieve 92% yield . Adapting this method, the propanoyl side chain could be grafted onto the azetidine nitrogen prior to final ring closure.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • C=O stretches: 1670–1775 cm⁻¹ (thiazolidine-dione and propanoyl carbonyls) .

  • N-H bend: ~1566 cm⁻¹ (secondary amine in azetidine) .

¹H NMR (300 MHz, CDCl₃):

  • δ 7.2–7.5 ppm (multiplet, aromatic protons of o-tolyl).

  • δ 3.7–4.2 ppm (multiplet, azetidine CH₂ groups).

  • δ 2.3 ppm (singlet, methyl group of o-tolyl) .

¹³C NMR (75 MHz, Acetone-d₆):

  • 169–171 ppm (thiazolidine-dione C=O).

  • 140–145 ppm (aromatic quaternary carbons).

  • 56–60 ppm (azetidine CH₂) .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight359.43 g/molPubChem Calc
LogP~2.1 (estimated)XLogP3-AA
Hydrogen Bond Acceptors5PubChem Descriptor
Rotatable Bonds6Cactvs

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to control azetidine ring puckering.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity using in vitro models.

  • Structure-Activity Relationships: Modifying the o-tolyl group’s substituents to optimize target binding.

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